Bis(benzophenone-2-carboxylic acid) polyethylene glycol ester
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Overview
Description
Bis(benzophenone-2-carboxylic acid) polyethylene glycol ester is a compound known for its unique structure and properties. It is a derivative of polyethylene glycol, modified with benzophenone-2-carboxylic acid groups. This compound is often used in various industrial and scientific applications due to its photoinitiating properties and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzophenone-2-carboxylic acid) polyethylene glycol ester typically involves the esterification of benzophenone-2-carboxylic acid with polyethylene glycol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same esterification reaction but is optimized for large-scale production with automated control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Bis(benzophenone-2-carboxylic acid) polyethylene glycol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the benzophenone groups to benzyl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzophenone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinones, benzyl alcohol derivatives, and substituted benzophenone compounds .
Scientific Research Applications
Bis(benzophenone-2-carboxylic acid) polyethylene glycol ester is widely used in scientific research due to its versatile properties:
Mechanism of Action
The mechanism of action of bis(benzophenone-2-carboxylic acid) polyethylene glycol ester involves its photoinitiating properties. Upon exposure to UV light, the benzophenone groups absorb energy and undergo a photochemical reaction, generating free radicals. These free radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks . The polyethylene glycol backbone provides flexibility and enhances the solubility of the compound in various solvents .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler compound with similar photoinitiating properties but lacks the polyethylene glycol backbone.
Polyethylene glycol diacrylate: Another polyethylene glycol derivative used in polymerization but with acrylate groups instead of benzophenone.
Uniqueness
Bis(benzophenone-2-carboxylic acid) polyethylene glycol ester is unique due to its combination of photoinitiating benzophenone groups and the flexible, biocompatible polyethylene glycol backbone. This combination provides enhanced solubility, stability, and versatility in various applications compared to its simpler counterparts.
Properties
CAS No. |
1246194-73-9 |
---|---|
Molecular Formula |
C28H18O5.(C2H4O)n |
Molecular Weight |
0 |
Origin of Product |
United States |
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